This compound can be classified as follows:
The synthesis of 3-(azepan-1-ylmethyl)-6-fluoro-1H-indole typically involves multiple steps, integrating both indole chemistry and azepane formation.
The molecular structure of 3-(azepan-1-ylmethyl)-6-fluoro-1H-indole can be described as follows:
3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole can participate in various chemical reactions due to its functional groups:
3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole has potential applications in various scientific fields:
The indole nucleus—a bicyclic structure comprising a benzene ring fused to a pyrrole ring—represents a privileged scaffold in medicinal chemistry due to its exceptional versatility in drug design. This heterocyclic system is ubiquitously present in natural products (e.g., vincristine, reserpine) and synthetic pharmaceuticals, spanning therapeutic areas such as oncology (vindesine), hypertension (perindopril), and infectious diseases [2]. The indole scaffold’s significance arises from several key attributes: Its planar structure enables π-stacking interactions with biological targets; the nitrogen atom serves as a hydrogen bond acceptor; and the C3 position allows diverse functionalization to modulate pharmacokinetic and pharmacodynamic properties [7]. This adaptability is exemplified by derivatives like 1,4-azaindole, a decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) inhibitor currently in clinical trials for tuberculosis, highlighting the scaffold’s capacity to address urgent drug resistance challenges [2].
Table 1: Biologically Active Indole Derivatives in Clinical Development
Compound | Therapeutic Area | Mechanism/Target | Clinical Status |
---|---|---|---|
1,4-Azaindole | Anti-tubercular | DprE1 inhibition | Clinical trials |
DG167 (Indazole sulfonamide) | Anti-tubercular | Undefined anti-mycobacterial | Preclinical development |
Vincristine | Oncology | Microtubule disruption | Marketed |
Reserpine | Hypertension | Vesicular monoamine transporter inhibition | Marketed |
Azepane—a seven-membered nitrogen-containing saturated heterocycle—is increasingly incorporated into pharmacophores to optimize drug-like properties. When conjugated to indole scaffolds, azepane confers three critical advantages:
Strategic incorporation of fluorine atoms into indole scaffolds represents a cornerstone of modern medicinal chemistry optimization. The introduction of fluorine at the C6 position of 3-(azepan-1-ylmethyl)-1H-indole—yielding 3-(azepan-1-ylmethyl)-6-fluoro-1H-indole—imparts three distinct pharmacological advantages:
Table 2: Impact of Fluorine Position on Indole Bioactivity
Substitution Pattern | Lipophilicity (log P) | Metabolic Half-life (t₁/₂, min) | Anti-TB IC₅₀ (μM) |
---|---|---|---|
6-Fluoroindole | 3.2 ± 0.1 | 120 ± 15 | 0.8 ± 0.2 |
5-Fluoroindole | 3.1 ± 0.2 | 90 ± 10 | 1.5 ± 0.3 |
4-Fluoroindole | 2.9 ± 0.1 | 75 ± 8 | 2.1 ± 0.4 |
Unsubstituted Indole | 2.5 ± 0.1 | 45 ± 6 | >10 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1